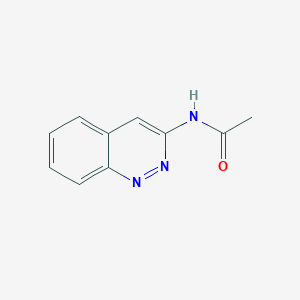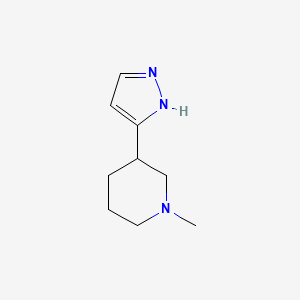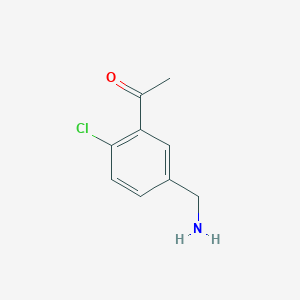
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyl group at the second position and a nitro group at the fifth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reaction mixture to promote cyclization and formation of the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Used in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparación Con Compuestos Similares
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, which may result in different biological activities.
5-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, which may affect its binding properties and biological effects.
2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline: Formed by the reduction of the nitro group, which may alter its reactivity and biological activity.
The presence of both the benzyl and nitro groups in this compound makes it unique and may contribute to its distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-benzyl-5-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-8-4-7-14-12-17(10-9-15(14)16)11-13-5-2-1-3-6-13/h1-8H,9-12H2 |
Clave InChI |
BPTKJRSNOUGDBD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


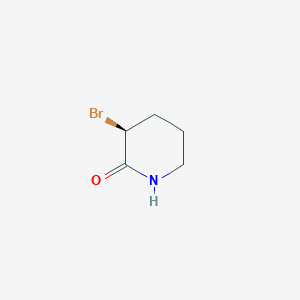
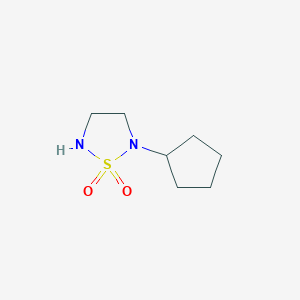
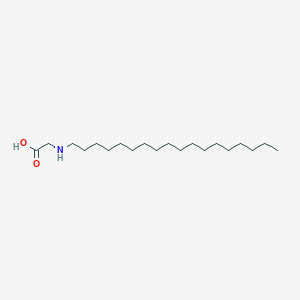
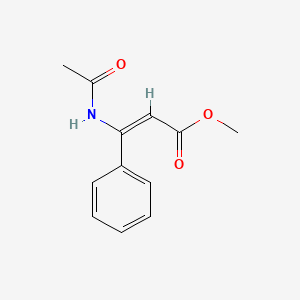
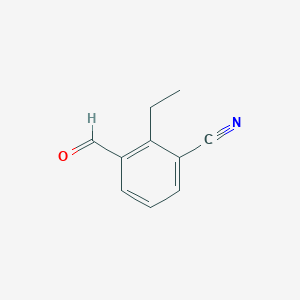
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
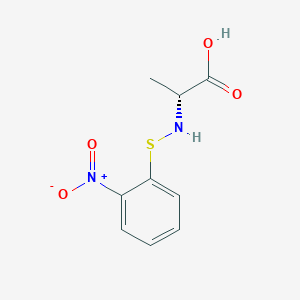
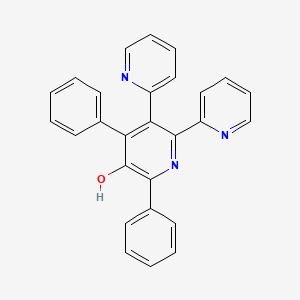
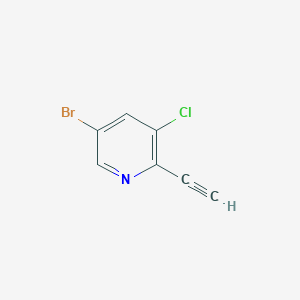
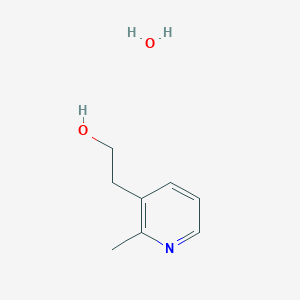
amine](/img/structure/B13123017.png)
